Product packaging for 4-Fumarylacetoacetate(2-)(Cat. No.:)

4-Fumarylacetoacetate(2-)

Cat. No.: B1234355
M. Wt: 198.13 g/mol
InChI Key: GACSIVHAIFQKTC-OWOJBTEDSA-L
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Description

Significance within Amino Acid Metabolism

The breakdown of amino acids is a fundamental process for all organisms, providing both energy and molecular precursors for other biosynthetic pathways. 4-Fumarylacetoacetate(2-) is a key metabolite in the degradation pathway of L-phenylalanine and L-tyrosine. uniprot.org The final products of this pathway, fumarate (B1241708) and acetoacetate (B1235776), can enter central metabolic routes like the citric acid cycle, highlighting the importance of 4-Fumarylacetoacetate(2-) in linking amino acid catabolism with mainstream energy metabolism. frontiersin.orgwikipedia.org

Overview of the Tyrosine Catabolic Pathway

The tyrosine catabolic pathway is a multi-step enzymatic process that converts tyrosine into smaller, usable molecules. nih.govcocukmetabolizma.com This pathway is essential for managing the levels of tyrosine in the body and for harnessing the energy stored within its chemical structure. nih.gov

Positional Role of 4-Fumarylacetoacetate(2-) as a Key Metabolic Intermediate

4-Fumarylacetoacetate(2-) is the penultimate intermediate in the tyrosine degradation pathway. wikipedia.orgcocukmetabolizma.com It is formed from its precursor, 4-maleylacetoacetate (B1238811), through an isomerization reaction. wikipedia.orgwikipedia.org Subsequently, 4-Fumarylacetoacetate(2-) is hydrolyzed in the final step of the pathway. ebi.ac.ukreactome.org The enzyme responsible for this cleavage is fumarylacetoacetate hydrolase (FAH). wikipedia.orgebi.ac.uk This strategic position underscores its role as a critical juncture, leading to the final products of the catabolic cascade.

Precursor and Downstream Metabolites in the Tyrosine Degradation Cascade

The formation and breakdown of 4-Fumarylacetoacetate(2-) are central to the flow of metabolites through the tyrosine catabolic pathway. The immediate precursor to 4-Fumarylacetoacetate(2-) is 4-maleylacetoacetate. wikipedia.org The enzyme maleylacetoacetate isomerase, which is also known as glutathione (B108866) S-transferase zeta 1 (GSTZ1), catalyzes the conversion of 4-maleylacetoacetate to 4-fumarylacetoacetate. wikipedia.orgwikipedia.org This isomerization step is crucial for preparing the molecule for the final cleavage reaction.

The downstream metabolites of 4-Fumarylacetoacetate(2-) are fumarate and acetoacetate. qmul.ac.uknih.gov The enzyme fumarylacetoacetate hydrolase (FAH) catalyzes the hydrolysis of the carbon-carbon bond in 4-Fumarylacetoacetate(2-), yielding these two products. wikipedia.orgebi.ac.uk Fumarate is an intermediate of the citric acid cycle, and acetoacetate is a ketone body that can be converted to acetyl-CoA for use in the citric acid cycle or for fatty acid synthesis. wikipedia.orgnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6O6-2 B1234355 4-Fumarylacetoacetate(2-)

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6O6-2

Molecular Weight

198.13 g/mol

IUPAC Name

(E)-4,6-dioxooct-2-enedioate

InChI

InChI=1S/C8H8O6/c9-5(1-2-7(11)12)3-6(10)4-8(13)14/h1-2H,3-4H2,(H,11,12)(H,13,14)/p-2/b2-1+

InChI Key

GACSIVHAIFQKTC-OWOJBTEDSA-L

SMILES

C(C(=O)CC(=O)[O-])C(=O)C=CC(=O)[O-]

Isomeric SMILES

C(C(=O)CC(=O)[O-])C(=O)/C=C/C(=O)[O-]

Canonical SMILES

C(C(=O)CC(=O)[O-])C(=O)C=CC(=O)[O-]

Origin of Product

United States

Enzymology of 4 Fumarylacetoacetate Hydrolase Fah and Associated Enzymes

Fumarylacetoacetate Hydrolase (FAH)

Fumarylacetoacetate Hydrolase (EC 3.7.1.2) is the terminal enzyme in the catabolic pathway of phenylalanine and tyrosine. wikipedia.org It catalyzes the hydrolytic cleavage of a carbon-carbon bond in 4-Fumarylacetoacetate(2-) to produce fumarate (B1241708) and acetoacetate (B1235776). ebi.ac.uk This reaction is essential for the complete breakdown of these aromatic amino acids. wikipedia.org

The catalytic function of FAH involves the hydrolysis of the C2-C3 bond of 4-Fumarylacetoacetate(2-). The proposed mechanism is initiated by the activation of a water molecule by a His-Glu catalytic dyad. ebi.ac.ukebi.ac.uk

The key steps of the catalytic cycle are:

Nucleophilic Attack: A water molecule, activated by His133 and Glu364, performs a nucleophilic attack on the C3 carbonyl carbon of the substrate. ebi.ac.uk

Tetrahedral Intermediate Formation: This attack results in the formation of a tetrahedral alkoxide intermediate. This transient state is stabilized by an oxyanion hole formed by the side chains of Gln240, Lys253, and Arg237, as well as a divalent metal cation. ebi.ac.uk

Carbon-Carbon Bond Cleavage: The intermediate collapses, leading to the cleavage of the C-C bond and the formation of a carbanion and the product fumarate. ebi.ac.uk

Product Formation and Regeneration: The carbanion is subsequently protonated to form the second product, acetoacetate, and the enzyme's active site is regenerated for the next catalytic cycle. ebi.ac.uk

The kinetics of this reaction have been characterized, though reported values vary based on experimental conditions. The Michaelis-Menten model is applicable, with the dimeric form of the enzyme being the active species. nih.gov

Kinetic ParameterValueSource
K_m (Michaelis constant)25.2 ± 3 µM nih.gov
K_m (Michaelis constant)2.7 µM uniprot.org
k_cat (Catalytic rate constant)0.10 ± 0.02 s⁻¹ nih.gov

FAH is a metalloenzyme that requires divalent cations for its catalytic activity. ebi.ac.uk The active site contains binding sites for both Calcium(2+) (Ca²⁺) and Magnesium(2+) (Mg²⁺) ions. reactome.org These metal ions are crucial for the proper positioning and activation of the substrate. ebi.ac.uk The Ca²⁺ ion, in particular, helps activate the 4-fumarylacetoacetate substrate. ebi.ac.uk

Crystal structure analysis has provided detailed insights into the active site. rcsb.org It confirms the presence of a catalytic metal ion, a Glu/His dyad, and a charged oxyanion hole that stabilizes the reaction intermediate. ebi.ac.ukrcsb.org The structure of FAH complexed with an inhibitor revealed a Mg²⁺ ion bound in the active site, further supporting the role of these cations in catalysis. rcsb.org The active site architecture involves significant side-chain movements that are believed to be integral to the catalytic function. rcsb.org

FAH functions as a homodimer, meaning it is composed of two identical protein subunits. nih.govreactome.org The total molecular weight of the dimeric enzyme is approximately 86 kDa, with each monomer having a molecular weight in the range of 38-43 kDa. cdnsciencepub.com Evidence suggests the subunits are identical, as only a single N-terminal amino acid (proline) is detected. cdnsciencepub.com This dimeric structure is the enzymatically active form. nih.gov

The FAH protein folds into two distinct domains: an N-terminal domain and a C-terminal domain. ebi.ac.uk The C-terminal domain possesses an unusual fold consisting of three layers of β-sheet structures. ebi.ac.uk This specific three-dimensional arrangement is essential for creating the active site and maintaining the stability and catalytic efficiency of the enzyme.

The expression of the FAH gene is tissue-specific. The enzyme is found predominantly in the cytosol of liver cells, which is a primary site of amino acid metabolism. wikipedia.orgnih.gov In addition to the liver, FAH is also expressed in the kidneys and adrenal glands. wikipedia.org Its presence in these tissues underscores its critical role in systemic amino acid homeostasis.

Homodimeric Nature and Protein Structure-Function Relationships of FAH

Maleylacetoacetate Isomerase (MAAI/GSTZ1)

The substrate for FAH, 4-Fumarylacetoacetate(2-), is itself the product of a preceding enzymatic reaction.

4-Fumarylacetoacetate(2-) is synthesized from its geometric isomer, 4-maleylacetoacetate (B1238811). This conversion is catalyzed by the enzyme Maleylacetoacetate Isomerase (MAAI), which is also known as Glutathione (B108866) S-transferase zeta 1 (GSTZ1). nih.gov This isomerization step is essential, as it correctly positions the double bond in the molecule, preparing it for the subsequent hydrolytic cleavage by FAH. The synthesis of 4-maleylacetoacetate itself comes from the oxidation of homogentisic acid, a prior step in the tyrosine degradation pathway. nih.gov

Cis-Trans Isomerization Mechanism

The conversion of 4-maleylacetoacetate to 4-fumarylacetoacetate, a crucial step preceding the action of FAH, is a cis-trans isomerization reaction catalyzed by maleylacetoacetate isomerase. wikipedia.org This enzyme belongs to the zeta class of the glutathione S-transferase (GST) superfamily and requires glutathione (GSH) as a cofactor for its function. wikipedia.org

The proposed mechanism involves the activation of the thiolate form of glutathione by the enzyme, stabilized by residues such as Ser 15, Cys 16, and Gln 111. wikipedia.org This activated glutathione then attacks the alpha-carbon of 4-maleylacetoacetate. This nucleophilic attack breaks the carbon-carbon double bond, allowing for free rotation around the now single bond. Subsequent reformation of the double bond in the trans configuration yields 4-fumarylacetoacetate. wikipedia.org Studies using deuterated maleylacetone, an analogue of maleylacetoacetate, support a nucleophilic addition mechanism at the C-2 position, rather than a conjugate addition across C-2 and C-3. cdnsciencepub.comresearchgate.netcdnsciencepub.com

Homogentisate (B1232598) 1,2-Dioxygenase (HGD)

Upstream Metabolic Conversion Leading to 4-Fumarylacetoacetate(2-) Precursors

The journey to 4-fumarylacetoacetate(2-) begins with the catabolism of the aromatic amino acids phenylalanine and tyrosine. wikipedia.orgcocukmetabolizma.com Phenylalanine is first converted to tyrosine. cocukmetabolizma.com Tyrosine then undergoes a series of enzymatic transformations. The final step before the formation of 4-maleylacetoacetate is catalyzed by homogentisate 1,2-dioxygenase (HGD). wikipedia.orgmedlineplus.gov

HGD is an iron-dependent enzyme that catalyzes the oxidative cleavage of the aromatic ring of homogentisate to produce 4-maleylacetoacetate. wikipedia.orgebi.ac.uk The reaction requires molecular oxygen and a non-heme Fe(II) ion coordinated by histidine and glutamate (B1630785) residues within the active site. wikipedia.orgebi.ac.uk The proposed mechanism involves the binding of dioxygen to the iron, which then reacts with homogentisate to form a peroxo-bridged intermediate. This is followed by the homolytic cleavage of the O-O bond, leading to an arene oxide radical, and subsequent ring opening to form 4-maleylacetoacetate. ebi.ac.ukacs.orgnih.gov

The complete upstream pathway from tyrosine is as follows:

Tyrosine aminotransferase (TAT) converts tyrosine to 4-hydroxyphenylpyruvate. cocukmetabolizma.com

4-hydroxyphenylpyruvate dioxygenase (HPD) converts 4-hydroxyphenylpyruvate to homogentisate. cocukmetabolizma.compatsnap.com

Homogentisate 1,2-dioxygenase (HGD) converts homogentisate to 4-maleylacetoacetate. wikipedia.orgmedlineplus.gov

Maleylacetoacetate isomerase then isomerizes 4-maleylacetoacetate to 4-fumarylacetoacetate. wikipedia.org

This ultimately provides the substrate for fumarylacetoacetate hydrolase (FAH). wikipedia.orgqmul.ac.ukreactome.org

Broader Fumarylacetoacetate Hydrolase (FAH) Superfamily and Evolutionary Perspectives

Fumarylacetoacetate hydrolase (FAH) is the founding member of a large and diverse superfamily of enzymes. portlandpress.comnih.govnih.gov These proteins are characterized by a conserved structural motif known as the FAH domain. portlandpress.comdntb.gov.uaresearchgate.net

Identification and Characterization of FAH Domain-Containing Proteins (e.g., FAHD1, FAHD2)

In addition to FAH itself, eukaryotes possess other proteins containing the FAH domain, notably FAH domain-containing protein 1 (FAHD1) and FAH domain-containing protein 2 (FAHD2). nih.govportlandpress.comjove.com While FAH is primarily cytosolic and involved in tyrosine catabolism, FAHD1 is a mitochondrial protein. portlandpress.comportlandpress.comutuvolter.fi

Biochemical studies have revealed that human FAHD1 possesses acylpyruvase activity, capable of hydrolyzing acetylpyruvate (B1236944) and fumarylpyruvate. nih.gov Furthermore, FAHD1 has been identified as a eukaryotic oxaloacetate decarboxylase (ODx), an enzyme that converts oxaloacetate to pyruvate (B1213749) and carbon dioxide. researchgate.netnih.gov This activity suggests a regulatory role for FAHD1 in mitochondrial metabolism, potentially acting as an antagonist to pyruvate carboxylase at a key metabolic juncture. nih.govitmedicalteam.pl The enzymatic function of FAHD2 remains less characterized. portlandpress.com

Functional Diversity and Oxaloacetate Decarboxylase Activity

The FAH superfamily exhibits remarkable functional diversity, encompassing a wide range of enzymatic reactions including hydrolases, isomerases, and decarboxylases. itmedicalteam.plplos.org This multifunctionality, despite the conserved FAH fold, is a subject of ongoing research. dntb.gov.uanih.govportlandpress.com

A significant finding is the presence of oxaloacetate decarboxylase (ODx) activity in both prokaryotic and eukaryotic members of the FAH superfamily. portlandpress.comnih.govresearchgate.net In prokaryotes, a soluble ODx from Corynebacterium glutamicum was identified as a member of this superfamily. researchgate.netnih.gov Subsequently, human FAHD1 was identified as the first eukaryotic ODx. plos.org This discovery points to a broader role for the FAH superfamily beyond the degradation of aromatic compounds. nih.govdntb.gov.ua

Evolutionary Trajectories and Conserved Domains in Prokaryotic and Eukaryotic Systems

The FAH superfamily is evolutionarily ancient, with members found across prokaryotes and eukaryotes. nih.govdntb.gov.uaresearchgate.net It is believed that prokaryotic FAH superfamily members primarily evolved to enable microbes to utilize complex carbon sources for energy and metabolic intermediates. portlandpress.comnih.govdntb.gov.ua Many prokaryotic members have highly specialized functions with no direct homologs in eukaryotes, reflecting the diverse metabolic capabilities of microorganisms. nih.govresearchgate.netnih.gov

The conservation of the FAH domain across such a wide range of organisms and functions highlights its versatility as a catalytic scaffold. itmedicalteam.pl In eukaryotes, it appears that some members of the FAH superfamily, such as FAHD1, have evolved to take on important regulatory roles in core metabolic processes like the TCA cycle, moving beyond simple catabolism. nih.govdntb.gov.ua The study of the evolutionary and functional relationships within the FAH superfamily continues to provide new insights into the adaptation and diversification of metabolic pathways. dntb.gov.uaresearchgate.net

Molecular and Genetic Implications of 4 Fumarylacetoacetate 2 Metabolism

Hereditary Tyrosinemia Type I (HT1) Pathogenesis

Hereditary Tyrosinemia Type I (HT1) is an autosomal recessive inborn error of metabolism that disrupts the breakdown of the amino acid tyrosine. cocukmetabolizma.comwikipedia.orgnih.gov The disorder leads to severe health complications, primarily affecting the liver and kidneys. wikipedia.orgeveryone.org

The fundamental cause of HT1 is a deficiency in the enzyme fumarylacetoacetate hydrolase (FAH). cocukmetabolizma.comnih.govdipharma.chwikipedia.org The FAH gene, located on chromosome 15, provides the instructions for making this enzyme. wikipedia.orgmedlineplus.govelsevier.es FAH is the final enzyme in the five-step catabolic pathway that breaks down tyrosine. cocukmetabolizma.commedlineplus.govmedlineplus.gov This enzyme catalyzes the conversion of fumarylacetoacetate into fumarate (B1241708) and acetoacetate (B1235776), which can then be used by the body for energy production. wikipedia.orgmedlineplus.gov In individuals with HT1, mutations in both copies of the FAH gene result in a nonfunctional, unstable, or absent FAH enzyme. wikipedia.orgmedlineplus.govmedlineplus.gov This enzymatic block is the primary genetic defect responsible for the pathophysiology of the disease. nih.gov The enzyme is primarily expressed in the liver and kidneys, which explains why these organs are the most affected by the deficiency. wikipedia.orgmedlineplus.gov

The absence or severe reduction of FAH activity leads to the accumulation of upstream metabolic intermediates. wikipedia.org The direct substrate of FAH, 4-fumarylacetoacetate (also referred to as fumarylacetoacetate or FAA), builds up in hepatocytes and proximal renal tubular cells. wikipedia.orgwikipedia.orgmedlineplus.govnih.gov This accumulation also causes a backup of other metabolites in the pathway, including maleylacetoacetate (MAA). cocukmetabolizma.comwikipedia.orgnih.gov

These accumulating compounds, particularly fumarylacetoacetate, are considered highly reactive and toxic. nih.govdovepress.com They are subsequently converted into other harmful substances. nih.gov Fumarylacetoacetate and maleylacetoacetate are reduced to succinylacetoacetate, which is then decarboxylated to form succinylacetone (SA). cocukmetabolizma.comnih.gov Succinylacetone is a pathognomonic indicator for HT1, meaning its presence in blood and urine is a definitive sign of the disease. wikipedia.orgdovepress.comhealthmatters.io The buildup of these toxic metabolites—fumarylacetoacetate, maleylacetoacetate, and succinylacetone—is directly responsible for the progressive liver, kidney, and neurological damage seen in HT1. everyone.orgnih.govdovepress.comresearchgate.net

Accumulating MetabolitePrecursor Compound(s)Significance
4-Fumarylacetoacetate(2-) (FAA) MaleylacetoacetateDirect substrate of the deficient FAH enzyme; accumulation is cytotoxic. wikipedia.orgmedlineplus.govnih.gov
Maleylacetoacetate (MAA) Homogentisate (B1232598)Precursor to FAA; accumulates due to the enzymatic block. cocukmetabolizma.comwikipedia.orgnih.gov
Succinylacetone (SA) Fumarylacetoacetate, MaleylacetoacetateA specific diagnostic marker for HT1; highly toxic and inhibits other enzymes. cocukmetabolizma.comnih.govhealthmatters.io

This table summarizes the key metabolites that accumulate in Hereditary Tyrosinemia Type I due to FAH deficiency.

HT1 presents in clinically distinct forms, generally categorized as acute or chronic, and the molecular basis for this variation is linked to the level of residual FAH protein and enzyme activity. nih.govpnas.org

Acute Form : This is the most severe presentation, with an onset in the first few months of life, characterized by rapid and severe liver failure. cocukmetabolizma.compnas.orgmedscape.com Molecular analysis of liver tissue from patients with the acute form shows a complete absence of detectable FAH protein and enzymatic activity. nih.govpnas.org This lack of any functional enzyme leads to a rapid and high-level accumulation of toxic metabolites. pnas.org

Chronic Form : The chronic form has a later and more gradual onset, typically after six months of age, with progressive liver disease, renal dysfunction, and a high risk of developing hepatocellular carcinoma. cocukmetabolizma.comnih.govpnas.org In patients with the chronic form, studies have identified the presence of immunoreactive FAH protein, at levels approximately 20% of normal, which correlates with some residual enzymatic activity. nih.gov This small amount of residual function is thought to lessen the severity and slow the progression of the disease compared to the acute form. pnas.org

Interestingly, there is not always a direct correlation between the specific genotype and the clinical phenotype. nih.govscispace.com Acute and chronic forms have been observed in individuals with the same FAH mutations, even within the same family. nih.govscispace.com One proposed mechanism for this variability is the phenomenon of gene reversion, where a spontaneous correction of the mutation occurs in some liver cells, creating a mosaic of healthy and diseased cells and leading to a milder, chronic phenotype. medlineplus.govnih.gov

FeatureAcute HT1Chronic HT1
Age of Onset Before 2-6 months cocukmetabolizma.commedscape.comAfter 6 months cocukmetabolizma.compnas.org
Primary Manifestation Severe, fulminant liver failure cocukmetabolizma.compnas.orgGradual liver disease, renal dysfunction, rickets pnas.org
FAH Protein Level Absent nih.gov~20% of normal levels nih.gov
FAH Enzymatic Activity None detected nih.govpnas.orgLow but detectable residual activity nih.govpnas.org

This table compares the molecular and clinical characteristics of the acute and chronic forms of Hereditary Tyrosinemia Type I.

The FAH gene is located on chromosome 15q25.1 and contains 14 exons. wikipedia.orgelsevier.es To date, over 100 different mutations in the FAH gene have been identified as causing HT1. nih.govresearchgate.net These mutations are spread across the entire gene and include several types: wikipedia.orgnih.gov

Missense Mutations : These are single base substitutions that result in the replacement of one amino acid with another. nih.gov Depending on the location and nature of the amino acid change, these mutations can lead to an unstable protein, interfere with proper folding, or alter the active site, resulting in a partially or completely inactive enzyme. nih.govnih.gov

Nonsense Mutations : These mutations change an amino acid codon into a stop codon, leading to the production of an abnormally short, nonfunctional protein. nih.gov

Splice-Site Mutations : These mutations occur at the boundaries between introns and exons and interfere with the proper splicing of the messenger RNA (mRNA). This can result in the exclusion of an exon or inclusion of an intron, leading to an altered and typically nonfunctional enzyme. nih.gov The most common FAH mutation worldwide, designated IVS12+5G>A, is a splice-site mutation that produces an abnormally short enzyme. medlineplus.govmedlineplus.gov

Deletions and Frameshifts : These mutations involve the removal or insertion of DNA bases, which shifts the reading frame and leads to a completely different and nonfunctional protein downstream of the mutation. nih.gov

The impact of these mutations is a significant reduction or complete loss of FAH enzyme activity. medlineplus.govmedlineplus.gov Many mutations result in the production of an unstable FAH protein that is prone to misfolding, aggregation, and rapid degradation, preventing it from carrying out its catalytic function. nih.govnih.gov

Mutation TypeExampleConsequence on FAH Enzyme
Splice-Site IVS12+5G>ADisrupts mRNA splicing, resulting in an abnormally short and inactive enzyme. medlineplus.govmedlineplus.gov
Missense W234GLeads to an enzymatically inactive protein that is insoluble, suggesting improper folding. nih.gov
Nonsense W262XCreates a premature stop codon, leading to a truncated, nonfunctional protein. cocukmetabolizma.com
Missense D233VResults in an enzymatically inactive FAH protein. nih.gov

This table provides examples of mutations in the FAH gene and their documented effects on the enzyme's structure and function.

HT1 is the most severe disorder of the tyrosine degradation pathway, but defects in other enzymes within this and related pathways also cause distinct inborn errors of metabolism. cocukmetabolizma.comthieme-connect.com

Tyrosinemia Type II (Richner-Hanhart Syndrome) : Caused by a deficiency of the enzyme tyrosine aminotransferase (TAT), the first enzyme in the tyrosine catabolic pathway. wikipedia.orgdynamed.comsjdhospitalbarcelona.org The lack of TAT leads to a significant accumulation of tyrosine in the blood and tissues. sjdhospitalbarcelona.orgnih.gov This results in characteristic painful lesions on the palms and soles (palmoplantar hyperkeratosis) and eye problems (corneal ulcers), but not the liver and kidney failure seen in HT1. wikipedia.orgmedscape.comsjdhospitalbarcelona.org

Tyrosinemia Type III : This is a very rare disorder caused by a deficiency of 4-hydroxyphenylpyruvate dioxygenase (HPD), the second enzyme in the pathway. wikipedia.orgdynamed.com Symptoms can include mild intellectual disability, seizures, and intermittent ataxia, but it is less severe than types I and II. wikipedia.orgivami.com

Alkaptonuria : This condition results from a deficiency of the enzyme homogentisate 1,2-dioxygenase (HGD). cocukmetabolizma.com This enzyme acts on homogentisate, a downstream product of tyrosine metabolism. The deficiency causes the accumulation of homogentisic acid, which leads to dark urine, dark pigmentation of connective tissues (ochronosis), and arthritis in adulthood.

Phenylketonuria (PKU) : While not a tyrosinemia, PKU is closely related as it involves a defect in the enzyme phenylalanine hydroxylase (PAH), which is responsible for converting the amino acid phenylalanine into tyrosine. dynamed.com The inability to break down phenylalanine leads to its accumulation, causing severe intellectual disability and neurological problems if untreated.

DisorderDeficient EnzymePrimary Accumulated Substance(s)Key Clinical Features
Tyrosinemia Type I Fumarylacetoacetate Hydrolase (FAH) cocukmetabolizma.comwikipedia.orgFumarylacetoacetate, Succinylacetone cocukmetabolizma.comnih.govSevere liver and kidney disease, neurological crises. everyone.orgnih.gov
Tyrosinemia Type II Tyrosine Aminotransferase (TAT) wikipedia.orgsjdhospitalbarcelona.orgTyrosine nih.govPainful skin lesions on palms/soles, eye problems. medscape.comsjdhospitalbarcelona.org
Tyrosinemia Type III 4-hydroxyphenylpyruvate dioxygenase (HPD) wikipedia.orgdynamed.comTyrosine, 4-hydroxyphenylpyruvate dipharma.chMild intellectual disability, ataxia. wikipedia.orgivami.com
Alkaptonuria Homogentisate 1,2-dioxygenase (HGD) cocukmetabolizma.comHomogentisic AcidDark urine, arthritis, dark tissue pigmentation.
Phenylketonuria (PKU) Phenylalanine Hydroxylase (PAH) dynamed.comPhenylalanineSevere intellectual disability if untreated.

This table provides a comparative overview of several inborn errors of metabolism related to the tyrosine and phenylalanine catabolic pathways.

Genetic Mutations in the FAH Gene and Their Impact on Enzyme Activity and Expression

Cellular and Subcellular Pathophysiological Mechanisms Associated with 4-Fumarylacetoacetate(2-) Accumulation

The accumulation of 4-fumarylacetoacetate (FAA) and its related metabolites in hepatocytes and renal tubular cells triggers a cascade of damaging cellular and subcellular events. wikipedia.orgresearchgate.net These highly reactive electrophilic compounds are directly cytotoxic, leading to significant organ damage. nih.gov

Key pathophysiological mechanisms include:

Oxidative Stress and DNA Damage : Fumarylacetoacetate is a potent alkylating agent that can react with cellular components, including the antioxidant glutathione (B108866). wikipedia.org This leads to glutathione depletion, disrupting the cell's redox balance and causing significant oxidative stress. researchgate.net The combined effect of metabolite accumulation and increased reactive oxygen species (ROS) results in damage to cellular structures, including DNA damage, which contributes to the high risk of hepatocellular carcinoma in HT1 patients. wikipedia.org

Apoptosis : The cellular damage induced by FAA and other metabolites ultimately triggers programmed cell death, or apoptosis. wikipedia.orgresearchgate.net This widespread cell death in the liver and kidneys is a primary driver of the organ failure observed in HT1. wikipedia.org Studies have shown that FAA-induced apoptosis involves the activation of caspases, key enzymes in the apoptotic pathway. tandfonline.com

Altered Gene Expression and Protein Synthesis : The toxic environment created by FAA accumulation leads to dysfunctional gene expression, which can alter critical metabolic processes like gluconeogenesis and protein synthesis within the liver. wikipedia.org This contributes to symptoms like hypoglycemia and coagulopathy. cocukmetabolizma.com

Induction of Oxidative Damage and Apoptosis by 4-Fumarylacetoacetate(2-)

The accumulation of 4-fumarylacetoacetate(2-) is known to induce oxidative damage and trigger apoptosis, or programmed cell death. upmc.edunih.gov This reactive metabolite can deplete intracellular glutathione, a critical antioxidant, thereby increasing cellular susceptibility to oxidative stress. oup.com

In a mouse model of tyrosinemia, the administration of homogentisic acid, which leads to the production of 4-fumarylacetoacetate(2-), resulted in the release of cytochrome c from mitochondria, a key event in the initiation of apoptosis. pnas.org This release subsequently activates the caspase cascade, leading to hepatocyte injury. pnas.org Studies have shown that caspase inhibitors can effectively prevent this liver failure in mouse models. pnas.org Furthermore, research in murine models has demonstrated that 4-fumarylacetoacetate(2-) initiates apoptosis in both liver and renal tubular cells. medscape.com

Cellular Event Observation in the Presence of Elevated 4-Fumarylacetoacetate(2-) Reference
Oxidative Stress Depletion of intracellular glutathione. oup.com oup.com
Apoptosis Initiation Release of cytochrome c from mitochondria. pnas.org pnas.org
Apoptosis Execution Activation of the caspase cascade in hepatocytes. pnas.org pnas.org
Cellular Impact Apoptosis of hepatic and renal tubular cells. medscape.com medscape.com

Activation of Cellular Signaling Pathways (e.g., ERK Pathway)

Elevated levels of 4-fumarylacetoacetate(2-) have been shown to activate specific cellular signaling pathways, notably the extracellular signal-regulated protein kinase (ERK) pathway. nih.govoup.com This activation is thought to occur through a mechanism that is dependent on intracellular glutathione levels and tyrosine kinase activity, but independent of growth factor receptors and protein kinase C. nih.govoup.com

The sustained activation of the ERK pathway has been observed in cells treated with 4-fumarylacetoacetate(2-), as well as in primary skin fibroblasts from HT1 patients who were not exogenously treated with the compound. nih.govoup.com This suggests that the accumulation of 4-fumarylacetoacetate(2-) is the direct trigger for this signaling cascade. The activation of the Ras/ERK pathway is believed to contribute to some of the cellular alterations seen in HT1. oup.com

Mitotic Abnormalities and Genomic Instability Induced by Elevated 4-Fumarylacetoacetate(2-) Levels

A significant consequence of 4-fumarylacetoacetate(2-) accumulation is the induction of mitotic abnormalities and genomic instability. nih.govmedscape.com Even at sub-apoptogenic doses, this metabolite can cause disturbances in the mitotic spindle and defects in chromosome segregation in both rodent and human cells. nih.gov

Observed mitotic abnormalities include:

Distorted spindles nih.gov

Lagging chromosomes nih.gov

Anaphase/telophase chromatin bridges nih.gov

Aberrant karyokinesis and cytokinesis nih.gov

Multinucleation nih.gov

Furthermore, cells treated with 4-fumarylacetoacetate(2-) develop micronuclei, which are often CREST-positive, indicating chromosomal instability. nih.gov The Ras/ERK pathway appears to play a partial role in this induction of chromosomal instability. nih.govoup.com Interestingly, replenishing intracellular glutathione levels has been shown to reduce the chromosomal instability induced by 4-fumarylacetoacetate(2-). nih.gov

Mitotic Abnormality Description Reference
Spindle Disturbances Distorted mitotic spindles. nih.gov
Segregational Defects Lagging chromosomes and anaphase/telophase chromatin bridges. nih.gov
Cell Division Errors Aberrant karyokinesis (nuclear division) and cytokinesis (cytoplasmic division). nih.gov
Nuclear Abnormalities Formation of multiple nuclei within a single cell (multinucleation). nih.gov
Genomic Instability Presence of micronuclei, indicating loss of whole chromosomes. nih.gov

Advanced Research Methodologies and Experimental Models in 4 Fumarylacetoacetate 2 Studies

In Vitro Enzymatic and Biochemical Assays

In vitro assays are fundamental to characterizing the enzymatic activity of FAH and the impact of mutations or inhibitors on its function.

Spectrophotometric Enzyme Activity Assays for FAH and Related Enzymes

A cornerstone of FAH research is the spectrophotometric enzyme activity assay. This method leverages the fact that the substrate, 4-fumarylacetoacetate (FAA), absorbs light at a specific wavelength (330 nm). nih.govnih.gov The activity of FAH is determined by monitoring the decrease in absorbance at this wavelength over time as FAA is hydrolyzed into fumarate (B1241708) and acetoacetate (B1235776). nih.govnih.govnih.gov This technique is crucial for assessing the functional consequences of FAH gene mutations. For instance, studies have used this assay to demonstrate that specific variants, such as p.R142G, are incapable of breaking down FAA, confirming them as functional null alleles. nih.gov The assay can be performed using cytosolic liver homogenates or purified enzyme preparations. researchgate.net

Enzyme-linked immunosorbent assays (ELISAs) are also employed to quantify the amount of FAH protein in biological samples like serum, plasma, and tissue homogenates. mybiosource.comaspirasci.comabbexa.com These sandwich immunoassays use antibodies specific to FAH to capture and detect the protein, providing a measure of its concentration. aspirasci.comabbexa.com This can be correlated with enzyme activity data to distinguish between a lack of protein and the presence of an inactive protein.

Detailed Enzyme Kinetics Analysis for Substrate Turnover and Inhibition

Detailed enzyme kinetics analysis provides in-depth information about the efficiency of FAH and its interaction with substrates and inhibitors. By varying the concentration of the substrate (FAA) and measuring the initial reaction velocity, key kinetic parameters such as the Michaelis constant (K_M) and maximum velocity (V_max) can be determined. nih.govjove.com For example, the K_M of Arabidopsis thaliana FAH for 4-fumarylacetoacetate has been reported to be 2.7 µM. uniprot.org

The study of enzyme inhibition is particularly important for understanding disease pathology and for developing therapeutic strategies. Researchers have synthesized potent inhibitors of FAH, such as phosphinate mimics of the tetrahedral intermediate, to probe the enzyme's mechanism and to create animal models of HT1. nih.govrcsb.org Kinetic analyses of these inhibitors, including the determination of inhibition constants (K_i), reveal their potency and mode of action. nih.govrcsb.org For example, the inhibitors COPHPAA and CEHPOBA have been shown to inhibit FAH in a slow-onset, tight-binding manner with K_i values of 12 nM and 41 nM, respectively. nih.govrcsb.org

Table 1: Kinetic Parameters of FAH Inhibitors
InhibitorK_i ValueMode of Inhibition
COPHPAA12 nMSlow-onset, tight-binding
CEHPOBA41 nMSlow-onset, tight-binding

This table summarizes the inhibition constants (Ki) and the mode of inhibition for two potent inhibitors of fumarylacetoacetate hydrolase (FAH), providing a comparative view of their efficacy.

Structural Biology Techniques for FAH

Structural biology techniques are indispensable for visualizing the three-dimensional structure of FAH, offering insights into its catalytic mechanism and how mutations or inhibitors affect its function.

X-ray Crystallography for Determining Enzyme-Inhibitor Complexes

X-ray crystallography has been instrumental in elucidating the atomic-level structure of FAH and its complexes with inhibitors. nih.govrcsb.orgpnas.org By crystallizing the enzyme, alone or in the presence of an inhibitor, and diffracting X-rays through the crystal, a detailed three-dimensional electron density map can be generated. This has revealed that FAH adopts a unique "mixed beta-sandwich roll" fold and functions as a homodimer. researchgate.netresearchgate.net

Crucially, the crystal structures of FAH in complex with transition-state analogue inhibitors, such as CEHPOBA, have provided a detailed view of the active site. nih.govrcsb.org These structures show how the inhibitor binds to the catalytic machinery, including the metal ion cofactor (Ca²⁺ or Mg²⁺) and key amino acid residues. nih.govrcsb.orgresearchgate.netresearchgate.net This information is invaluable for understanding the enzyme's catalytic mechanism and for the rational design of new, more potent inhibitors. pnas.orgmdpi.com The resolution of these crystal structures can be very high, in some cases up to 1.35 Å, allowing for precise determination of atomic positions. nih.govrcsb.org

Table 2: X-ray Crystallography Data for FAH Structures
PDB IDDescriptionResolution (Å)
1QCNMurine apo-FAH1.90
2HZYMurine FAH with CEHPOBA1.35
6IYMEaFAH from Exiguobacterium antarcticumNot Specified
6SBJMouse FAHD1 apo-form2.22

This interactive table presents key X-ray crystallography data for different fumarylacetoacetate hydrolase (FAH) structures deposited in the Protein Data Bank (PDB), including their resolution.

Circular Dichroism Spectroscopy and Fluorescence for Protein Conformational Studies

Fluorescence spectroscopy, which measures the emission of light from fluorescent amino acids (tryptophan, tyrosine) within the protein, can provide information about the local environment of these residues and can be used to monitor changes in protein conformation upon ligand binding or denaturation. rsc.orgnih.gov Both techniques have been used to investigate the functional properties and structural stability of FAH from various organisms. researchgate.netnih.govrcsb.org For example, these methods were part of a suite of biochemical techniques used to investigate the hydrolytic activity of FAH from the psychrophilic bacterium Exiguobacterium antarcticum. researchgate.netnih.govrcsb.org

Metabolomics and Analytical Chemistry Approaches for 4-Fumarylacetoacetate(2-) and Related Metabolites

Metabolomics and advanced analytical chemistry techniques are essential for the quantitative analysis of 4-fumarylacetoacetate(2-) and other related metabolites in biological fluids and tissues. csuohio.edu These approaches are critical for diagnosing metabolic disorders like HT1 and for monitoring the effectiveness of treatments.

In HT1, the deficiency of FAH leads to the accumulation of toxic metabolites, including FAA and its upstream precursor, maleylacetoacetate. nih.gov These compounds are reactive and can be difficult to measure directly. However, a downstream product, succinylacetone (SA), is a stable and specific biomarker for HT1. cocukmetabolizma.com

Analytical methods such as high-performance liquid chromatography (HPLC) and tandem mass spectrometry (MS/MS) are used for the sensitive and specific quantification of these metabolites in samples like blood and urine. nih.govnih.gov HPLC can be used to separate the metabolites of interest before their detection. nih.gov MS/MS is a highly sensitive technique used in newborn screening programs to detect elevated levels of tyrosine and succinylacetone, allowing for early diagnosis of HT1. Nuclear magnetic resonance (NMR) spectroscopy has also been used to analyze the metabolic profile of cells and identify changes in key metabolites like succinylacetone. mdpi.com These metabolomic studies provide a systems-level view of the metabolic dysregulation caused by FAH deficiency and are crucial for understanding the pathophysiology of the disease. csuohio.edunih.gov

Isotopic Labeling Techniques (e.g., ¹⁴C-tyrosine) for Tracing Metabolite Flux

Isotopic tracers, including both stable isotopes like ¹³C and radioisotopes like ¹⁴C, are fundamental tools for quantitatively tracking the dynamics of metabolism. nih.gov Metabolic flux analysis (MFA) utilizes these tracers to determine the rates of intracellular metabolic reactions. nih.gov In the context of 4-Fumarylacetoacetate(2-), which is a downstream product of tyrosine catabolism, labeling tyrosine with a ¹⁴C or ¹³C isotope allows researchers to follow the journey of the labeled carbon atoms through the entire degradation pathway.

When ¹⁴C-tyrosine is introduced into a biological system, the radioactive carbon is incorporated into subsequent intermediates. By measuring the radioactivity in 4-Fumarylacetoacetate(2-) and its breakdown products, fumarate and acetoacetate, researchers can elucidate the pathway's activity and quantify the flux, or the rate of metabolite flow. nih.gov This technique is crucial for understanding how the pathway is regulated under various physiological or pathological conditions. For example, isotopic tracer analysis using 1,4-[U-¹³C]-dioxane has been used to confirm metabolic degradation pathways in bacteria. escholarship.org

Table 1: Conceptual Flow of Isotopic Labeling in the Tyrosine Catabolism Pathway

MetaboliteDescription of Isotopic Label IncorporationAnalytical Purpose
¹⁴C-TyrosineThe starting amino acid is labeled with a radioactive ¹⁴C isotope.Introduces a traceable marker into the metabolic pathway.
Homogentisate (B1232598)An intermediate that incorporates the ¹⁴C label from tyrosine.Confirms the flow from the upper part of the pathway.
4-Maleylacetoacetate (B1238811)A subsequent intermediate that carries the ¹⁴C label.Tracks progression towards 4-Fumarylacetoacetate(2-).
4-Fumarylacetoacetate(2-)The key intermediate of interest, which becomes labeled with ¹⁴C.Allows for direct measurement of its formation rate.
Fumarate and AcetoacetateThe final products of the pathway, which also contain the ¹⁴C label.Quantifies the overall flux through the final enzymatic step catalyzed by fumarylacetoacetate hydrolase.

Advanced Chromatographic Separation Methods (e.g., High-Performance Liquid Chromatography (HPLC))

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for separating, identifying, and quantifying metabolites from complex biological mixtures like blood, urine, or tissue extracts. ipinnovative.com Due to the chemical complexity of biological samples, separating 4-Fumarylacetoacetate(2-) and its structurally similar precursors and products is essential for accurate analysis.

Reverse-phase HPLC is commonly employed, where a non-polar stationary phase separates compounds based on their hydrophobicity. shimadzu.com The development of Ultra-High-Performance Liquid Chromatography (UHPLC) has further enhanced separation efficiency and reduced analysis times. frontiersin.org HPLC is almost always coupled with a detection method, most powerfully with mass spectrometry (LC-MS), which provides the high sensitivity and specificity needed to measure low-abundance metabolites. ipinnovative.com For instance, HPLC methods have been developed to analyze culture broths for pathway intermediates like homogentisate oup.com and to measure biomarkers such as succinylacetone in dried blood spots from patients with tyrosinemia, a disorder affecting this pathway. shimadzu.comresearchgate.net

Table 2: Example HPLC Conditions for Analysis of Related Metabolites

ParameterConditionReference
Analytical ColumnSynergi POLAR-RP (150 mm L. × 2.0 mm I.D., 4 µm) shimadzu.com
Mobile PhaseA: 0.1% Formic Acid in Water, B: Methanol shimadzu.com
Flow Rate0.2 mL/min shimadzu.com
Column Temperature30 °C shimadzu.com
Analysis TypeDetection of Succinylacetone (a marker for Fumarylacetoacetate Hydrolase deficiency) shimadzu.com

Mass Spectrometry (e.g., LC-MS/MS, High-Resolution Mass Spectrometry) for Metabolite Quantification and Identification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, allowing for the precise identification and quantification of molecules. When coupled with liquid chromatography (LC-MS), it becomes the gold standard for metabolomics. researchgate.net

Tandem mass spectrometry (LC-MS/MS), often using a triple quadrupole instrument, provides exceptional sensitivity and specificity for quantifying known metabolites. researchgate.net This is achieved through methods like Multiple Reaction Monitoring (MRM), where the instrument is set to detect a specific precursor ion and a corresponding product ion, minimizing interference from other compounds in the matrix. shimadzu.com This approach is widely used for monitoring biomarkers of tyrosinemia type I, such as succinylacetone. shimadzu.comresearchgate.net

High-Resolution Mass Spectrometry (HRMS), using technologies like Time-of-Flight (TOF) or Orbitrap, provides highly accurate mass measurements. nih.govtum.de This capability is critical for untargeted metabolomics, where the goal is to identify all measurable metabolites in a sample, and for confirming the elemental composition of unknown compounds. frontiersin.org HRMS is also essential for isotopic labeling studies, as it can resolve the small mass differences between unlabeled and labeled isotopologues. nih.gov

Table 3: Mass Spectrometry Techniques in 4-Fumarylacetoacetate(2-) Research

TechniquePrimary ApplicationKey AdvantageExample
LC-MS/MS (Triple Quadrupole)Targeted QuantificationHigh sensitivity and specificity (using MRM)Quantifying succinylacetone and other biomarkers in dried blood spots for tyrosinemia monitoring. shimadzu.comresearchgate.net
LC-HRMS (TOF, Orbitrap)Untargeted Profiling and IdentificationHigh mass accuracy for confident formula determinationIdentifying novel metabolites in the phenylalanine pathway and confirming structures. frontiersin.org
DI-ICR-FT MSUntargeted MetabolomicsUltra-high resolution for separating complex mixturesLinking genetic variations to comprehensive metabolic phenotypes. tum.de

Genetic Engineering and Model Organism Systems for Studying 4-Fumarylacetoacetate(2-) Metabolism

To understand the function of the enzymes that produce and consume 4-Fumarylacetoacetate(2-) and the consequences of their dysfunction, researchers rely on genetically tractable model organisms.

CRISPR-Cas9 Gene Editing for Generating Enzyme Deficiency Models

The CRISPR-Cas9 gene-editing system has revolutionized the creation of disease models. It allows for the precise inactivation or correction of specific genes in cells and whole organisms. In the study of 4-Fumarylacetoacetate(2-) metabolism, CRISPR-Cas9 is used to edit the gene for fumarylacetoacetate hydrolase (FAH). bioflux.com.ro A deficiency in this enzyme is the cause of hereditary tyrosinemia type I (HT1), a severe metabolic disorder characterized by the accumulation of toxic metabolites, including 4-fumarylacetoacetate and its derivative, succinylacetone. bioflux.com.ro

By using CRISPR-Cas9 to disrupt the FAH gene in animal models, such as mice and rabbits, scientists can accurately replicate the human disease phenotype. bioflux.com.ronih.gov These models are invaluable for studying the pathophysiology of HT1, understanding the toxic effects of 4-Fumarylacetoacetate(2-) accumulation, and developing and testing novel therapeutic strategies, including gene therapy aimed at correcting the faulty FAH gene. bioflux.com.roresearchgate.net

Table 4: Examples of CRISPR-Cas9 Applications in Modeling FAH Deficiency

Model OrganismGene EditedPurpose of StudyKey FindingReference
RabbitFAH (correction of mutation)Develop a gene therapy for Hereditary Tyrosinemia Type I (HT1).CRISPR-mediated gene correction restored normal liver and kidney function. bioflux.com.ro
MouseFah (disruption)Create a mouse model of HT1.Fah knockout mice develop hepatotoxicity, which can be rescued by inhibiting an upstream enzyme. nih.gov
MouseHpd (disruption in Fah -/- background)Test a therapeutic strategy by blocking the pathway upstream.Deleting the Hpd gene rescued the lethal phenotype of Fah -/- mice. nih.govnih.gov

Fungal Models (e.g., Aspergillus nidulans) for Phenylalanine/Tyrosine Pathway Characterization and Compound Production

The filamentous fungus Aspergillus nidulans serves as a powerful model organism for studying metabolic pathways because many of its core processes are conserved in higher eukaryotes, including humans. The catabolic pathway for phenylalanine and tyrosine in A. nidulans is remarkably similar to the human pathway. csic.es It proceeds through homogentisate to 4-fumarylacetoacetate, which is then cleaved by fumarylacetoacetate hydrolase into fumarate and acetoacetate. csic.esasm.org

The genetic tractability of A. nidulans allows for straightforward gene disruption and characterization of enzyme function. nih.gov Researchers have used this model to characterize the genes encoding enzymes of the pathway, such as homogentisate dioxygenase, and have leveraged this knowledge to identify the corresponding human genes. csic.esnih.gov This makes A. nidulans an excellent system for dissecting the function of each enzymatic step leading to and from 4-Fumarylacetoacetate(2-) and for studying the consequences of genetic defects analogous to human inborn errors of metabolism. csic.es

Bacterial Models (e.g., Exiguobacterium antarcticum, Legionella pneumophila) for Enzyme Characterization and Aromatic Hydrocarbon Degradation

Bacteria offer robust and rapid systems for overexpressing and characterizing individual enzymes. Several bacterial species possess pathways for degrading aromatic amino acids that involve 4-Fumarylacetoacetate(2-).

Legionella pneumophila , the bacterium that causes Legionnaires' disease, has a complete catabolic pathway for phenylalanine and tyrosine that mirrors the human pathway. researchgate.netplos.org This pathway includes the enzymes homogentisate-1,2-dioxygenase (HmgA), maleylacetoacetate isomerase (HmgC), and fumarylacetoacetate hydrolase (HmgB), which process the intermediates leading to and from 4-Fumarylacetoacetate(2-). researchgate.netplos.org The ability to manipulate the genes for these enzymes in L. pneumophila makes it a valuable model for detailed biochemical and structural characterization of these proteins. plos.org

Broader studies on bacterial degradation of aromatic hydrocarbons also inform our understanding of enzymes that can process related structures. Bacteria are often studied for their bioremediation potential, as they can break down pollutants like polycyclic aromatic hydrocarbons (PAHs). unesp.brpjoes.comcnr.it While not directly on the tyrosine pathway, psychrophilic bacteria such as Exiguobacterium antarcticum are investigated for their ability to degrade various compounds in extreme environments. researchgate.net The enzymes involved in these degradation pathways often belong to the same superfamilies as those in amino acid catabolism, and their study can provide insights into enzyme evolution, structure, and catalytic mechanisms relevant to the metabolism of 4-Fumarylacetoacetate(2-).

Table of Compounds

Compound Name
4-Fumarylacetoacetate(2-)
Acetoacetate
Fumarate
Homogentisate
Maleylacetoacetate
Phenylalanine
Succinylacetone

Murine Models of Hereditary Tyrosinemia Type I for Pathophysiological Studies

Murine models are indispensable tools for investigating the pathophysiology of Hereditary Tyrosinemia Type I (HT1), a severe metabolic disorder caused by the deficiency of fumarylacetoacetate hydrolase (FAH), the enzyme responsible for breaking down 4-fumarylacetoacetate (FAA). pnas.org The accumulation of FAA and its upstream metabolite, maleylacetoacetate (MAA), is believed to be the primary cause of the significant liver and kidney damage observed in this condition. pnas.org

Several genetically engineered mouse models have been developed to mimic the human disease, providing invaluable platforms for studying disease progression and testing therapeutic strategies. nih.gov The most established of these is the Fah knockout (KO) mouse. cyagen.com Homozygous Fah KO mice exhibit a neonatal lethal phenotype due to severe liver dysfunction, closely mirroring the acute form of HT1 in humans. cyagen.comgempharmatech.com This lethality can be prevented by treatment with nitisinone (B1678953) (NTBC), a drug that blocks an earlier step in the tyrosine catabolism pathway, thereby preventing the accumulation of toxic metabolites. oup.com Withdrawal of NTBC in adult mice provides a model for the acute disease, leading to progressive liver failure and death. wiley.com

In addition to complete gene knockouts, models with specific mutations in the Fah gene have also been created. For instance, the FahΔexon5 mouse is a well-established model for HT1 pathophysiology. oup.com Another model, the Fah5981SB strain, carries a point mutation that leads to the production of a truncated and unstable FAH protein. mdpi.com These models have been crucial in demonstrating that even with NTBC treatment, some underlying liver pathology may persist. mdpi.com

Furthermore, the creation of double-mutant mice has provided deeper insights into the specific roles of different metabolites in the disease process. For example, mice with mutations in both the Fah and the homogentisic acid dioxygenase (Hgd) genes are protected from the severe liver and renal damage characteristic of HT1. pnas.org This finding supports the hypothesis that the accumulation of FAA and MAA is the direct cause of the observed pathology. pnas.org

These murine models have not only been instrumental in deciphering the pathophysiology of HT1 but also serve as critical tools for developing and testing novel therapeutic approaches, including gene therapy and hepatocyte transplantation. nih.govvitalstar.com.cn The selective growth advantage of healthy hepatocytes in a diseased liver, a phenomenon well-documented in Fah mutant mice, has made these animals a cornerstone of liver repopulation research. nih.gov

Table 1: Key Murine Models of Hereditary Tyrosinemia Type I

Model NameGenetic ModificationKey Phenotypic CharacteristicsResearch Applications
Fah Knockout (KO)Complete deletion of the Fah gene. cyagen.comNeonatal lethality, severe liver and kidney dysfunction. cyagen.comgempharmatech.comPathophysiology of acute HT1, testing of gene therapies and drug treatments. nih.govcyagen.com
FahΔexon5Deletion of exon 5 in the Fah gene. oup.comNeonatal lethality preventable with NTBC; disease progression upon NTBC withdrawal. oup.comStudying chronic liver disease progression and hepatocellular carcinoma development. oup.com
Fah5981SBPoint mutation leading to a truncated, unstable FAH protein. mdpi.comMilder phenotype, but still displays signs of liver disease even with NTBC treatment. mdpi.comInvestigating the long-term effects of NTBC and residual disease pathology. mdpi.com
Fah-/- Hgd-/- Double MutantKnockout of both Fah and Hgd genes. pnas.orgProtected from the severe liver and renal damage of HT1. pnas.orgElucidating the specific roles of FAA and MAA in disease pathogenesis. pnas.org

Molecular Interaction Studies

Understanding the molecular interactions involving 4-fumarylacetoacetate(2-) and the enzymes that metabolize it is crucial for a complete picture of both normal tyrosine catabolism and the pathology of HT1. Advanced spectroscopic techniques are central to these investigations.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Enzyme Association and Conformational Changes

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the interactions between ligands, such as FAA, and enzymes like fumarylacetoacetate hydrolase (FAH) at an atomic level. researchgate.net It provides detailed information about the binding of substrates and inhibitors to the enzyme's active site and can reveal conformational changes that occur upon binding. researchgate.net

Recent studies have utilized NMR to demonstrate that the dimeric form of FAH is the catalytically active species. nih.gov The monomeric form, on the other hand, is prone to aggregation, which can lead to a loss of function. nih.gov This is a critical insight into the molecular basis of HT1, as many mutations associated with the disease are thought to destabilize the dimeric structure of the enzyme. nih.gov

NMR has also been instrumental in the development and characterization of inhibitors for FAH. By observing changes in the NMR spectra of the enzyme upon the addition of a potential inhibitor, researchers can determine if and where the molecule is binding. researchgate.net This information is invaluable for the rational design of pharmacological chaperones—small molecules that can bind to and stabilize the functional conformation of the enzyme. researchgate.net For example, NMR has been used to show that certain reversible inhibitors associate with FAH near its active site and promote the stabilization of the active dimeric form. researchgate.net

Furthermore, NMR spectroscopy can be used to monitor the enzymatic reaction itself, providing kinetic data and insights into the reaction mechanism. portlandpress.com By analyzing the NMR spectra of reaction mixtures over time, researchers can follow the conversion of FAA to fumarate and acetoacetate. This has been used to study the effects of mutations on enzyme activity and to characterize the mechanism of action of inhibitors. portlandpress.com

Table 2: Applications of NMR Spectroscopy in 4-Fumarylacetoacetate(2-) Research

ApplicationDescription of NMR TechniqueKey Findings
Ligand-Enzyme Binding Monitoring changes in the chemical shifts of enzyme or ligand signals upon complex formation. researchgate.netIdentification of inhibitor binding sites near the active site of FAH. researchgate.net
Conformational Changes Analysis of changes in protein NMR spectra that indicate alterations in protein structure. nih.govDimeric form of FAH is the active species; monomers are prone to aggregation. nih.gov
Enzyme Kinetics Real-time monitoring of substrate consumption and product formation by observing changes in the intensities of their respective NMR signals. portlandpress.comCharacterization of the kinetic parameters of FAH and the mechanism of action of its inhibitors. portlandpress.com
Metabolite Analysis Quantification of metabolites like succinylacetone in biological fluids from HT1 models. nih.govConfirmation of metabolic dysregulation in cellular and animal models of HT1. nih.gov

Targeting 4 Fumarylacetoacetate 2 Metabolism for Therapeutic Research

Enzyme Inhibition Strategies for Fumarylacetoacetate Hydrolase (FAH)

Directly targeting the FAH enzyme, or related enzymes in the tyrosine catabolic pathway, represents a primary area of therapeutic research. Strategies range from designing molecules that mimic the enzymatic transition state to developing compounds that can stabilize the enzyme's structure.

Design and Synthesis of Transition-State Analogs and Phosphinate Mimics as Inhibitors

A key strategy in enzyme inhibition is the creation of transition-state analogs, which are stable molecules designed to resemble the unstable, high-energy transition state of a substrate as it is being catalyzed by an enzyme. acs.org For fumarylacetoacetate hydrolase (FAH), which catalyzes the cleavage of a carbon-carbon bond in its substrate, researchers have focused on designing mimics of the putative tetrahedral intermediate formed during the reaction. nih.govportlandpress.com

Phosphinates and phosphonates have proven to be effective core structures for these mimics because the phosphorus atom can adopt a stable tetrahedral geometry, similar to the transient carbon intermediate in the FAH active site. nih.govacs.org By replacing the cleavable carbon-carbon bond in the substrate with a stable, uncleavable bond within a phosphinate structure, potent inhibitors can be synthesized. nih.gov

Research has led to the successful synthesis of complete mimics of this intermediate, such as 4-[(2-carboxyethyl)-hydroxyphosphinyl]-3-oxobutyrate (CEHPOBA) and 3-[(3-carboxy-2-oxopropyl)hydroxyphosphinyl]acrylate (COPHPAA). nih.govnih.gov The design of these molecules ensures they fit within the enzyme's active site and interact with key residues, providing a basis for high-affinity binding. nih.gov High-resolution crystal structures of these inhibitors bound to FAH have been instrumental in understanding the precise molecular interactions that determine their affinity and have provided deeper insight into the catalytic mechanism of the enzyme itself. nih.govnih.gov

Characterization of Slow-Onset Tight-Binding Inhibitors for Pharmacological Intervention

The most effective enzyme inhibitors for pharmacological use often exhibit slow-onset, tight-binding characteristics. plos.org This type of inhibition involves a two-step mechanism: an initial, rapid formation of an enzyme-inhibitor complex, followed by a slower conformational change that results in a more stable, tightly bound complex. plos.org This leads to a prolonged inhibitory effect. nih.gov

Researchers have characterized several phosphinate mimics of the FAH reaction intermediate as competitive, slow-onset, tight-binding inhibitors. nih.gov For instance, the synthesized compounds CEHPOBA and COPHPAA were found to inhibit FAH in this manner, with Ki (inhibition constant) values of 41 nM and 12 nM, respectively. nih.govportlandpress.comnih.gov The lower the Ki value, the more potent the inhibitor.

Kinetic analysis of these inhibitors reveals important differences in their binding dynamics. While CEHPOBA was found to form its enzyme-inhibitor complex more rapidly, the complex formed with COPHPAA dissociates approximately ten times more slowly, making it the more potent inhibitor of the two despite its slower rate of formation. nih.gov These potent inhibitors are valuable research tools as they can be used in vivo in animal models to chemically induce a state that mimics the metabolic defects of FAH deficiency, which is useful for studying the disease and for developing other therapeutic strategies like hepatocyte transplantation. nih.govnih.gov

InhibitorChemical NameInhibition Constant (Ki)Binding Characteristic
CEHPOBA4-[(2-carboxyethyl)-hydroxyphosphinyl]-3-oxobutyrate41 nMSlow-onset, tight-binding
COPHPAA3-[(3-carboxy-2-oxopropyl)hydroxyphosphinyl]acrylate12 nMSlow-onset, tight-binding

Development of Pharmacological Chaperones for Enzyme Stabilization and Activity Restoration

An alternative therapeutic strategy for diseases caused by enzyme misfolding and instability is the use of pharmacological chaperones. These are small molecules that bind to a mutated enzyme, helping it to fold correctly and stabilizing its structure, which can restore its function. uni.lu Many disease-causing mutations in the FAH gene lead to reduced kinetic stability of the enzyme, making it prone to aggregation and loss of function. uni.lu

At normal physiological conditions, wild-type FAH exists in a balance between a catalytically active dimer and an inactive monomer that is susceptible to aggregation. uni.lu Pathogenic mutations can shift this equilibrium, either by weakening the dimer or by lowering the energy barrier for the monomer to aggregate, thus accelerating the loss of active enzyme. uni.lu

Research has focused on discovering chemical modulators that can act as pharmacological chaperones for FAH. nih.govgrafiati.comresearchgate.net Through screening thousands of compounds, researchers have identified a set of reversible inhibitors that bind near the FAH active site. nih.govresearchgate.net These compounds have been shown by techniques like NMR spectroscopy to stabilize the active dimeric form of the enzyme. nih.govgrafiati.comresearchgate.net In a cellular model of HT1, these stabilizing inhibitors were able to partially restore the normal cellular phenotype, demonstrating the potential of this approach to rescue the function of certain unstable FAH mutants. nih.govgrafiati.comresearchgate.net

Genetic and Molecular Interventions (Research Directions)

Beyond small molecule inhibitors, research is actively exploring genetic and molecular therapies aimed at providing a long-term or curative solution for FAH deficiency.

Research on Liver Repopulation Therapy

A remarkable feature of FAH deficiency is that healthy, FAH-positive hepatocytes have a powerful selective growth advantage in a diseased liver. nih.govbiorxiv.org This means that even a small number of corrected cells can expand over time to repopulate the liver, displacing the diseased cells. nih.gov This biological principle forms the basis of liver repopulation therapy and has made FAH-deficient animal models, particularly mice, a cornerstone for research in liver stem cells and gene therapy. nih.gov

Studies have shown that FAH-mutant mice can be used as living bioreactors; when immune-deficient FAH-knockout mice are transplanted with human hepatocytes, the human cells extensively repopulate the mouse liver, creating chimeric "mice with human livers." nih.gov This provides an invaluable preclinical model for studying human liver diseases and testing therapies. nih.gov

This concept has been advanced to large animal models, such as FAH-deficient pigs. nih.govbiorxiv.org In these studies, hepatocytes are harvested from the animal, genetically corrected ex vivo (outside the body) using a lentiviral vector to express the functional FAH gene, and then transplanted back into the same animal. nih.govbiorxiv.org The temporary withdrawal of the protective drug nitisinone (B1678953) (NTBC) creates a selective pressure that allows these corrected hepatocytes to proliferate and, in some cases, achieve near-complete liver repopulation. nih.gov This approach has been shown to correct tyrosine metabolism and prevent the severe liver fibrosis characteristic of the disease in these models. nih.gov

Gene Transfer Vector and shRNA Approaches to Modulate Upstream Enzymes

Another advanced therapeutic strategy involves modulating the tyrosine catabolic pathway at a step before the deficient FAH enzyme. The logic is that by blocking an upstream enzyme, the production of the toxic metabolite FAA can be prevented. mdpi.comoup.com The drug nitisinone works by this principle, inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPD). mdpi.com

Gene therapy research is exploring ways to achieve this block permanently. One approach uses short hairpin RNA (shRNA), which can be designed to specifically silence a target gene. Research has shown that an shRNA directed against HPD can protect hepatocytes from toxicity when the FAH enzyme is inhibited. researchgate.net This protective shRNA can be delivered using a gene transfer vector, such as a recombinant adeno-associated viral vector (rAAV). researchgate.net

These vectors can be engineered for liver-specific expression and even for site-specific integration into the host genome, which could lead to stable, long-term expression of the therapeutic transgene. biorxiv.orgresearchgate.net In mouse models, liver-specific inactivation of the Hpd gene using CRISPR-Cas9 genome editing delivered by AAV vectors has been shown to be sufficient to produce a systemic therapeutic effect and allow survival without drug treatment. biorxiv.orgoup.com These genetic interventions to modulate upstream enzymes represent a promising avenue for developing a one-time, curative treatment for the metabolic consequences of FAH deficiency. tandfonline.com

Research into Alternative Metabolic Bypass Pathways

In the context of metabolic disorders affecting the tyrosine catabolism pathway, the accumulation of 4-fumarylacetoacetate and its by-product, succinylacetone, is a primary driver of cellular toxicity. researchgate.netimpactguru.comcocukmetabolizma.com This is particularly evident in Hereditary Tyrosinemia type 1 (HT1), an autosomal recessive disorder caused by a deficiency in the enzyme fumarylacetoacetate hydrolase (FAH), which is responsible for the final step of tyrosine degradation. cocukmetabolizma.comnih.govnih.gov The inability to break down 4-fumarylacetoacetate leads to severe liver and kidney damage. cocukmetabolizma.comdovepress.comnih.gov Consequently, a key therapeutic strategy involves bypassing the metabolic step that produces this toxic compound. Research has focused on creating upstream blocks in the pathway, effectively preventing the synthesis of 4-fumarylacetoacetate and its derivatives.

One of the most established and revolutionary approaches is the pharmacological inhibition of an earlier enzyme in the pathway. dovepress.com Nitisinone, also known as NTBC, is a potent inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPD), the second enzyme in the tyrosine catabolic pathway. mdpi.comnih.govnih.gov By blocking HPD, nitisinone prevents the conversion of 4-hydroxyphenylpyruvate to homogentisic acid and, subsequently, halts the entire downstream pathway leading to the formation of maleylacetoacetate and 4-fumarylacetoacetate. dovepress.comnih.gov This therapeutic intervention has fundamentally altered the prognosis for individuals with HT1, preventing the accumulation of the toxic metabolites responsible for the severe hepatic and renal symptoms. dovepress.commdpi.com However, this upstream inhibition results in the accumulation of tyrosine, necessitating strict dietary management to avoid hypertyrosinemia. dovepress.commdpi.com

More recent research has explored genetic methods to create a similar, permanent metabolic bypass. These strategies aim to modify a different gene within the tyrosine catabolism pathway to alleviate the effects of the FAH mutation. One such approach involves the use of CRISPR-mediated gene editing to disrupt the hydroxyphenylpyruvate dioxygenase (Hpd) gene. biorxiv.org By inactivating the Hpd enzyme, which functions at the second step of tyrosine catabolism, this strategy effectively phenocopies the pharmacological action of nitisinone at the genetic level. This genetic bypass has been shown in mouse models of HT1 to alleviate the disease symptoms, converting the severe HT1 phenotype into a more benign condition. mdpi.combiorxiv.org

Furthermore, studies have begun to uncover naturally occurring, alternative biotransformation pathways for metabolites upstream of the FAH-catalyzed step. mdpi.com Metabolomic analyses in patients with another disorder of this pathway, alkaptonuria, who were treated with nitisinone, revealed that the body can process the accumulating upstream compounds like p-hydroxyphenylpyruvic acid (HPPA), tyrosine, and phenylalanine through other routes. mdpi.com These alternative pathways involve phase 1 (hydration) and phase 2 (conjugation with acetyl, methyl, glucuronide, and other groups) biotransformation reactions. mdpi.com These findings suggest that the body has minor, alternative routes for clearing these metabolites, which could potentially be enhanced as a therapeutic strategy to minimize the accumulation of tyrosine and its precursors. mdpi.com

Another area of fundamental research that informs potential bypass strategies is the study of alternative tyrosine catabolism pathways in other organisms. For instance, some gram-positive bacteria utilize a different route for tyrosine degradation that involves homoprotocatechuic acid as a key intermediate for ring fission, bypassing the homogentisate (B1232598) pathway common in humans. nih.gov While not a direct therapeutic application, understanding these diverse metabolic strategies in nature provides a broader perspective on how tyrosine can be catabolized, potentially inspiring novel enzymatic or microbial-based therapies in the future.

Q & A

Q. Table 1: Structural and Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₈H₈O₆
Molecular Weight200.15 Da
IUPAC Name(2E)-4,6-Dioxooct-2-enedioate
Key Functional GroupsTwo ketones, two carboxylates
UV-Vis λmax~260 nm

Basic: What enzymatic reaction involves 4-Fumarylacetoacetate(2-), and what are its biological implications?

Fumarylacetoacetase (FAH; EC 3.7.1.2) catalyzes the hydrolysis of 4-Fumarylacetoacetate(2-) into fumarate and acetoacetate . This reaction is the final step in tyrosine catabolism. Defects in FAH lead to:

  • Hereditary Tyrosinemia Type I : Accumulation of toxic intermediates (e.g., succinylacetone) causing liver/kidney damage .
  • Cancer Associations : Dysregulated FAH expression is linked to hepatocellular carcinoma .

Methodological Note :
To assay FAH activity, use:

Substrate : 4-Fumarylacetoacetate(2-) (synthesized or commercially sourced as a reference standard).

Detection : Monitor fumarate production via HPLC or spectrophotometry (absorbance at 240 nm for fumarate) .

Basic: How can researchers detect and quantify 4-Fumarylacetoacetate(2-) in biological samples?

Q. Recommended Workflow :

Extraction : Acidify samples (pH 2–3) to stabilize the compound.

Separation : Reverse-phase HPLC with a C18 column (mobile phase: 0.1% formic acid in water/acetonitrile gradient).

Quantification :

  • MS/MS : MRM transition m/z 199 → 155 (negative ion mode).
  • UV Detection : At 260 nm (calibration curve required) .

Advanced Tip : Validate methods using isotopically labeled internal standards (e.g., ¹³C-labeled FUACAC) to correct for matrix effects .

Advanced: How should researchers design experiments to study FAH enzyme kinetics?

Q. Experimental Design :

  • Controls : Include substrate-free and enzyme-free reactions.
  • pH Optimization : Test buffers (pH 6.0–8.0) since FAH activity is pH-sensitive .
  • Temperature : Conduct assays at 37°C (physiological relevance) or varying temps for thermodynamic studies.

Q. Data Interpretation :

  • Kinetic Parameters : Calculate Kₘ and Vₘₐₓ using Michaelis-Menten plots.
  • Inhibition Studies : Add succinylacetone (a competitive inhibitor) to mimic tyrosinemia pathology .

Advanced: How can contradictions in reported FAH enzymatic activities across studies be resolved?

Q. Common Sources of Contradiction :

Substrate Purity : Use ≥98% pure 4-Fumarylacetoacetate(2-) (validate via NMR/HPLC) .

Assay Conditions : Standardize buffer composition (e.g., 50 mM Tris-HCl vs. phosphate buffers).

Data Normalization : Express activity as units/mg protein (Bradford assay) to account for enzyme concentration variability .

Q. Resolution Strategy :

  • Perform a meta-analysis of published protocols.
  • Use reproducibility checks (e.g., inter-laboratory validation) .

Safety: What precautions are required when handling 4-Fumarylacetoacetate(2-)?

Q. Protocols :

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles .
  • Ventilation : Use a fume hood to avoid inhalation.
  • Waste Disposal : Collect in sealed containers for incineration (prevents environmental contamination) .

Q. First Aid :

  • Skin Contact : Wash with soap/water for 15 minutes.
  • Inhalation : Move to fresh air; seek medical attention if respiratory distress occurs .

Data Presentation: How should researchers present enzymatic data in publications?

Q. Guidelines :

  • Tables : Use Word tables with Roman numerals (e.g., Table I, Table II). Include footnotes for abbreviations .
  • Figures : Provide high-resolution chromatograms or activity plots (300+ DPI). Label axes clearly (e.g., "Time (min)" vs. "Absorbance at 240 nm") .

Example Table :
Table II: FAH Activity Under Different pH Conditions

pHActivity (Units/mg)SD
6.012.4±1.2
7.018.9±0.9
8.015.3±1.5

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.